![molecular formula C15H17BrN2O3 B2975056 2-bromo-N-[2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl]-5-methoxybenzamide CAS No. 1396709-30-0](/img/structure/B2975056.png)
2-bromo-N-[2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl]-5-methoxybenzamide
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Overview
Description
2-bromo-N-[2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl]-5-methoxybenzamide is a complex organic compound that features a bromine atom, a hydroxyethyl group, a pyrrole ring, and a methoxybenzamide moiety
Mechanism of Action
Target of Action
The compound contains a pyrrole ring, which is a common structure in many biologically active molecules. Pyrrole-containing compounds can interact with a variety of biological targets, including enzymes, receptors, and DNA, depending on their specific structures and functional groups .
Mode of Action
The mode of action would depend on the specific biological target of the compound. For example, it might inhibit an enzyme’s activity, bind to a receptor to modulate its signaling, or intercalate into DNA to affect gene expression .
Biochemical Pathways
The compound could potentially affect multiple biochemical pathways depending on its specific biological targets. For example, if it targets an enzyme involved in a specific metabolic pathway, it could alter the flux through that pathway .
Pharmacokinetics
The compound’s pharmacokinetic properties, including its absorption, distribution, metabolism, and excretion (ADME), would depend on factors such as its chemical structure, lipophilicity, and stability. For example, the presence of the methoxy group might influence its metabolic stability and distribution .
Result of Action
The molecular and cellular effects of the compound’s action would depend on its mode of action and the specific biological processes it affects. These effects could range from changes in cellular signaling and metabolism to alterations in gene expression .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability. For example, the compound’s activity might be affected by the pH of its environment, as this could influence its ionization state .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-N-[2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl]-5-methoxybenzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the bromination of a suitable benzamide derivative, followed by the introduction of the hydroxyethyl and pyrrole groups through nucleophilic substitution and condensation reactions. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness, scalability, and environmental considerations. This could include the use of continuous flow reactors, advanced purification techniques, and recycling of solvents and reagents.
Chemical Reactions Analysis
Types of Reactions
2-bromo-N-[2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl]-5-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The bromine atom can be reduced to a hydrogen atom.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiourea (NH2CSNH2) can be used under mild conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyethyl group would yield a ketone or aldehyde, while substitution of the bromine atom could result in various substituted derivatives.
Scientific Research Applications
2-bromo-N-[2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl]-5-methoxybenzamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Comparison with Similar Compounds
Similar Compounds
2-bromo-N-[2-hydroxy-2-(1H-pyrrol-2-yl)ethyl]-5-methoxybenzamide: Lacks the methyl group on the pyrrole ring.
2-chloro-N-[2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl]-5-methoxybenzamide: Has a chlorine atom instead of bromine.
2-bromo-N-[2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl]-4-methoxybenzamide: The methoxy group is positioned differently on the benzamide ring.
Uniqueness
The unique combination of the bromine atom, hydroxyethyl group, and methoxybenzamide moiety in 2-bromo-N-[2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl]-5-methoxybenzamide imparts distinct chemical and biological properties. This makes it a valuable compound for various applications, distinguishing it from its analogs.
Biological Activity
2-bromo-N-[2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl]-5-methoxybenzamide is a complex organic compound characterized by its unique structure, which includes a bromine atom, a hydroxy group, and a pyrrole ring attached to a benzamide backbone. This compound has garnered attention in scientific research for its potential biological activity, particularly in the fields of medicinal chemistry and pharmacology.
Chemical Structure and Properties
The molecular formula of this compound is C14H15BrN2O2, with a molecular weight of 323.18 g/mol. The presence of the bromine atom and the pyrrole ring significantly influences its chemical reactivity and biological properties.
Property | Value |
---|---|
Molecular Formula | C₁₄H₁₅BrN₂O₂ |
Molecular Weight | 323.18 g/mol |
CAS Number | 1396794-52-7 |
The biological activity of this compound is believed to stem from its ability to interact with various biological targets through multiple mechanisms:
- Free Radical Reactions : The compound may undergo free radical reactions, which can lead to oxidative stress in cells, potentially resulting in antimicrobial or anticancer effects.
- Enzyme Inhibition : Similar compounds have shown potential as enzyme inhibitors, particularly against targets involved in cancer proliferation and bacterial resistance .
- Cell Signaling Modulation : The structural features may allow it to modulate signaling pathways associated with cell growth and apoptosis.
Biological Activity Studies
Research has demonstrated several biological activities associated with this compound:
Antimicrobial Activity
Studies have indicated that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of benzamides have been reported to possess activity against various bacterial strains, suggesting that this compound may also exhibit similar effects .
Anticancer Potential
Preliminary studies indicate that this compound could inhibit the growth of cancer cells. The mechanism may involve the downregulation of key proteins involved in cell cycle regulation and apoptosis .
Case Studies
Several case studies have explored the biological effects of structurally related compounds:
- Benzamide Derivatives : A study on benzamide derivatives highlighted their role as inhibitors of dihydrofolate reductase (DHFR), which is crucial for DNA synthesis in rapidly dividing cells, such as cancer cells. This suggests that this compound could have similar inhibitory effects.
- Pyrrole-Based Compounds : Research on pyrrole-containing compounds has shown promising results in cancer therapy, indicating that modifications to the pyrrole structure can enhance bioactivity and selectivity towards cancer cells .
Properties
IUPAC Name |
2-bromo-N-[2-hydroxy-2-(1-methylpyrrol-2-yl)ethyl]-5-methoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17BrN2O3/c1-18-7-3-4-13(18)14(19)9-17-15(20)11-8-10(21-2)5-6-12(11)16/h3-8,14,19H,9H2,1-2H3,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRSPIFJQBMKTTJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1C(CNC(=O)C2=C(C=CC(=C2)OC)Br)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17BrN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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